

# literature review on pyrido[2,3-d]pyrimidin-7-ones.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one

**Cat. No.:** B1585777

[Get Quote](#)

An In-Depth Technical Guide to Pyrido[2,3-d]pyrimidin-7-ones: Synthesis, Biological Activity, and Therapeutic Potential

## Introduction: The Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged scaffolds."<sup>[1][2]</sup> The pyrido[2,3-d]pyrimidine core is a prominent member of this class.<sup>[1]</sup> Its structural resemblance to the purine bases of DNA and RNA provides a foundational basis for its diverse interactions with biological targets.<sup>[1][2]</sup> This bicyclic heterocyclic system has been the subject of extensive research, leading to the description of over 20,000 distinct structures in the scientific literature and patents, with interest growing almost exponentially over the last decade.<sup>[1][2]</sup>

The therapeutic versatility of pyrido[2,3-d]pyrimidines is remarkable, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.<sup>[3][4][5][6]</sup> The most profound impact of this scaffold has been in oncology, particularly as inhibitors of various protein kinases. This research has culminated in significant clinical success, most notably with the development of Palbociclib (Ibrance®), a potent and selective inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) approved for the treatment of HR-positive, HER2-negative breast cancer.<sup>[1][7][8][9]</sup>

This guide provides a comprehensive review of the pyrido[2,3-d]pyrimidin-7-one subclass, tailored for researchers, scientists, and drug development professionals. We will delve into the

core synthetic methodologies, explore the vast spectrum of biological activities with a focus on kinase inhibition, and dissect the critical structure-activity relationships (SAR) that govern the potency and selectivity of these compounds.

## Synthetic Methodologies: Constructing the Core

The construction of the pyrido[2,3-d]pyrimidin-7-one skeleton is primarily achieved through two strategic approaches: building from a pre-formed pyrimidine ring or, alternatively, from a pre-formed pyridine (or pyridone) ring.<sup>[1][2]</sup> The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final bicyclic system.

## Key Synthetic Strategies

- From a Pre-formed Pyrimidine (Pyridine Ring Annulation): This is the most common approach, utilizing functionalized pyrimidines as the starting scaffold. The pyridine ring is then constructed onto the pyrimidine core. A frequent strategy involves the reaction of a 6-aminopyrimidine derivative with a three-carbon component, leading to the formation of the fused pyridine ring through cyclization.<sup>[10]</sup> Another powerful method involves the palladium-catalyzed coupling of a substituted pyrimidine (e.g., 5-bromo-2,4-dichloropyrimidine) with a suitable coupling partner like crotonic acid, followed by an intramolecular cyclization to yield the pyridopyrimidine system.<sup>[1]</sup> This latter approach is notably used in an intermediate synthesis for Palbociclib.<sup>[1]</sup>
- From a Pre-formed Pyridine (Pyrimidine Ring Annulation): This alternative strategy begins with a substituted pyridine bearing functional groups at the 2 and 3 positions, which are then elaborated to form the pyrimidine ring. For instance, a 2-amino-3-cyanopyridine can be treated with reagents like thiourea to construct the fused pyrimidine ring.<sup>[11]</sup> While less common than the pyrimidine-first approach, this method offers a valuable alternative for accessing specific substitution patterns.

Many modern syntheses employ efficient three-component, one-pot procedures that enhance yield and reduce step-count, making the generation of compound libraries for screening more feasible.



[Click to download full resolution via product page](#)

Caption: Core synthetic strategies for pyrido[2,3-d]pyrimidin-7-ones.

## Exemplary Protocol: Synthesis of a 4-Chloro-Substituted Intermediate

The introduction of a chloro group at the C4 position is a key strategic step, as it allows for subsequent nucleophilic substitution to introduce a wide range of functional groups.<sup>[1]</sup> The following protocol is based on a methodology for synthesizing 4-chloro substituted pyrido[2,3-d]pyrimidin-7-ones.<sup>[1]</sup>

### Step 1: Starting Material Preparation

- Begin with a suitably substituted 4-chloro-5-formylpyrimidine (a pyrimidine aldehyde). This precursor is often prepared from commercially available pyrimidines.

### Step 2: Wittig-Horner Reaction

- To a solution of the pyrimidine aldehyde in an anhydrous aprotic solvent (e.g., THF), add a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a strong base (e.g., NaH).
- Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the aldehyde. This reaction forms an  $\alpha,\beta$ -unsaturated ester derivative of the pyrimidine.

#### Step 3: Intramolecular Cyclization (Michael Addition/Condensation)

- The ester intermediate is then subjected to conditions that promote intramolecular cyclization. This can often be achieved by heating in a high-boiling point solvent or by treatment with a suitable base.
- The pyrimidine nitrogen attacks the  $\beta$ -carbon of the unsaturated system, followed by condensation and aromatization to form the pyridone ring.

#### Step 4: Chlorination (if necessary)

- If the C4 position is an alcohol (from a pyrimidinone precursor), it can be converted to the desired chloro group by treatment with a chlorinating agent like phosphoryl chloride ( $\text{POCl}_3$ ). [\[12\]](#)

#### Step 5: Work-up and Purification

- The reaction mixture is quenched, typically with water or ice.
- The product is extracted into an organic solvent (e.g., ethyl acetate), washed, dried over an anhydrous salt (e.g.,  $\text{MgSO}_4$ ), and concentrated under reduced pressure.
- The crude product is purified by column chromatography or recrystallization to yield the pure 4-chloro-pyrido[2,3-d]pyrimidin-7-one.

This self-validating protocol relies on standard and well-documented organic transformations, with progress monitored at each stage by techniques like TLC and final product identity confirmed by NMR and mass spectrometry.

# Biological Activities and Therapeutic Applications

The pyrido[2,3-d]pyrimidin-7-one scaffold is a cornerstone of numerous drug discovery programs, primarily due to its efficacy as a kinase inhibitor.

## Anticancer Activity: A Kinase Inhibition Powerhouse

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention.<sup>[8]</sup> Pyrido[2,3-d]pyrimidin-7-ones have proven to be highly effective ATP-competitive inhibitors, binding to the ATP pocket of various kinases.<sup>[13][14]</sup>

**Cyclin-Dependent Kinase (CDK) Inhibition:** The cell cycle is tightly regulated by CDKs, and their hyperactivity is a common driver of the uncontrolled cell proliferation seen in cancer.<sup>[14]</sup>

- **CDK4/6 Inhibition:** Pyrido[2,3-d]pyrimidin-7-ones are particularly potent inhibitors of CDK4 and CDK6.<sup>[7][15]</sup> The FDA-approved drug Palbociclib exemplifies this, selectively targeting the CDK4/6-Cyclin D complex.<sup>[7][8]</sup> This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, arresting the cell cycle in the G1 phase and halting tumor cell proliferation.<sup>[15]</sup>



[Click to download full resolution via product page](#)

Caption: Mechanism of CDK4/6 inhibition by Palbociclib.

**Tyrosine Kinase (TK) Inhibition:** This scaffold is also a versatile inhibitor of numerous tyrosine kinases.

- Initial leads were identified as broadly active TK inhibitors, targeting receptors like PDGFr, FGFr, EGFr, and non-receptor kinases like c-Src.<sup>[13][16]</sup>

- Subsequent optimization has led to compounds with high potency and selectivity. For example, specific substitutions on the core can produce highly selective FGFr inhibitors.[13]
- Other important TK targets include Abl, ZAP-70, and Src, with inhibitors being developed for leukemias and bone resorption diseases, respectively.[17][18][19]

Other Kinase Targets: The scaffold's utility extends to other kinase families, including:

- mTOR and PI3K: Key regulators of cell growth and metabolism.[3][4][8]
- RIPK2: Involved in inflammatory signaling pathways.[20]
- TTK (Threonine Tyrosine Kinase): A crucial component of the spindle assembly checkpoint, representing a novel anticancer target.[21]

| Compound Class/Example  | Target Kinase(s)   | Reported Potency (IC <sub>50</sub> ) | Therapeutic Area | Reference(s) |
|-------------------------|--------------------|--------------------------------------|------------------|--------------|
| Palbociclib             | CDK4, CDK6         | 11 nM (CDK4),<br>16 nM (CDK6)        | Breast Cancer    | [1][7]       |
| PD-089828               | PDGFr, FGFr, c-Src | 1.11 μM, 0.13 μM, 0.22 μM            | Cancer           | [13]         |
| Compound 4e             | FGFr (selective)   | 0.060 μM                             | Cancer           | [13]         |
| UH15-15                 | RIPK2              | 8 nM                                 | Inflammation     | [20]         |
| Compound 5o             | TTK                | 23 nM                                | Cancer           | [21]         |
| General CDK4 Inhibitors | CDK4               | As low as 0.004 μM (4 nM)            | Cancer           | [14][15]     |

## Anti-inflammatory and Other Activities

- Anti-inflammatory: Beyond cancer, pyrido[2,3-d]pyrimidin-7-ones show promise as anti-inflammatory agents. This is achieved by inhibiting kinases like RIPK2, which is critical for NOD-dependent pro-inflammatory signaling, and FMS, a receptor whose activity is linked to chronic inflammatory diseases like rheumatoid arthritis.[20][22] Some derivatives also act as COX-2 inhibitors.[6]

- Antimicrobial: Several compounds have demonstrated moderate antibacterial activity against pathogens including *Staphylococcus aureus* and various Gram-negative bacteria.[10][12]
- Antiviral: Derivatives have been identified with potent activity against the Hepatitis C Virus (HCV) NS5B polymerase.[1][5]

## Structure-Activity Relationships (SAR): A Guide to Rational Design

The biological activity of pyrido[2,3-d]pyrimidin-7-ones is highly dependent on the nature and position of substituents on the bicyclic core. Understanding these SAR trends is critical for optimizing potency, selectivity, and pharmacokinetic properties.[15][23]

- C2 Position: This is a critical interaction point. It is almost universally substituted with an amino group. The nature of the substituent on this nitrogen (e.g., phenylamino, pyridinylamino) profoundly influences target specificity and potency.[7][13][16]
- N8 Position: Typically substituted with small alkyl groups like methyl or ethyl. The size of this group can impact potency; for instance, N8-ethyl analogues have shown superior activity over N8-methyl analogues in some series.[8][24]
- C5 Position: This position is key for achieving selectivity. The introduction of a small methyl group at C5 was a breakthrough, conferring excellent selectivity for CDK4 over other CDKs and tyrosine kinases.[7][25][26]
- C6 Position: Often bears an aryl group, such as a 2,6-dichlorophenyl moiety. This group frequently occupies a hydrophobic pocket in the kinase active site and is a major determinant of potency.[8][13]
- C4 Position: While historically less explored, recent work has shown that introducing diverse substituents at C4 via cross-coupling reactions can unlock activity against new kinase targets like ZAP-70.[17]



[Click to download full resolution via product page](#)

Caption: Key SAR points on the pyrido[2,3-d]pyrimidin-7-one scaffold.

Computational studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have further elucidated the structural requirements for CDK4 inhibition, highlighting the importance of electrostatic and hydrophobic fields around the molecule.[23]

## Conclusion and Future Perspectives

The pyrido[2,3-d]pyrimidin-7-one scaffold has unequivocally established itself as a privileged structure in drug discovery. Its journey from a promising heterocyclic core to the basis of an FDA-approved cancer therapeutic is a testament to its versatility and amenability to chemical modification. The wealth of research has demonstrated its power, particularly as a kinase inhibitor, spanning a wide range of targets from cell cycle regulators to key players in inflammatory pathways.

The future of pyrido[2,3-d]pyrimidin-7-one research remains bright. Key opportunities lie in:

- Exploring Novel Targets: While kinase inhibition is well-established, expanding the application of this scaffold to other enzyme families and receptor types could yield new therapeutic agents.
- Overcoming Drug Resistance: Designing next-generation inhibitors that are effective against mutant forms of kinases is a critical challenge in oncology.[5]
- Targeting New Therapeutic Areas: Further exploration of their anti-inflammatory, antiviral, and antibacterial potential could lead to new treatments for a variety of diseases.[5][6][10]

- Optimizing Drug-like Properties: Continued refinement of substitution patterns to improve pharmacokinetic profiles, such as oral bioavailability and metabolic stability, will be essential for translating potent inhibitors into successful clinical candidates.[20][21]

For researchers and drug developers, the pyrido[2,3-d]pyrimidin-7-one core represents a validated and highly fruitful starting point for the design of novel, potent, and selective therapeutic agents.

#### **Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [mdpi.com](http://mdpi.com) [mdpi.com]
- 2. Pyrido[2,3- d]pyrimidin-7(8 H)-ones: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. [mdpi.com](http://mdpi.com) [mdpi.com]
- 6. [researchgate.net](http://researchgate.net) [researchgate.net]
- 7. [researchgate.net](http://researchgate.net) [researchgate.net]
- 8. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [mdpi.com](http://mdpi.com) [mdpi.com]
- 10. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](http://researchgate.net) [researchgate.net]
- 12. [pubs.acs.org](http://pubs.acs.org) [pubs.acs.org]

- 13. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Pyrido[2,3-d]pyrimidin-7-one inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70 | MDPI [mdpi.com]
- 18. Bone-targeted pyrido[2,3-d]pyrimidin-7-ones: potent inhibitors of Src tyrosine kinase as novel antiresorptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Design of pyrido[2,3-d]pyrimidin-7-one inhibitors of receptor interacting protein kinase-2 (RIPK2) and nucleotide-binding oligomerization domain (NOD) cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pyrido[2, 3-d]pyrimidin-7(8H)-ones as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Structural requirements of pyrido[2,3-d]pyrimidin-7-one as CDK4/D inhibitors: 2D autocorrelation, CoMFA and CoMSIA analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [literature review on pyrido[2,3-d]pyrimidin-7-ones.]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1585777#literature-review-on-pyrido-2-3-d-pyrimidin-7-ones\]](https://www.benchchem.com/product/b1585777#literature-review-on-pyrido-2-3-d-pyrimidin-7-ones)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)